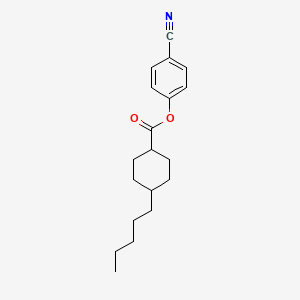
Metil ciclopentilidenacetato
Descripción general
Descripción
Methyl cyclopentylideneacetate, also known as methyl 2-cyclopentylideneacetate, is an organic compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .
Molecular Structure Analysis
The InChI code for Methyl cyclopentylideneacetate is1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopentylidene group attached to an acetate group via a single bond. Physical And Chemical Properties Analysis
Methyl cyclopentylideneacetate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
“Metil ciclopentilidenacetato” juega un papel significativo en el campo del descubrimiento y desarrollo de fármacos . El compuesto está involucrado en el análisis de la relación entre la estructura química de un fármaco y su actividad biológica . Este proceso, conocido como el “efecto de metilación” o el efecto “metil mágico”, puede provocar cambios significativos en las propiedades farmacodinámicas o farmacocinéticas de un fármaco .
Modulación de reacciones metabólicas
El grupo metilo en “this compound” puede modular las reacciones metabólicas . Puede evitar que ocurran reacciones metabólicas a través de efectos estéreoelectrónicos, prevenir la formación de metabolitos tóxicos o modular el perfil metabólico, haciendo que las moléculas sean más suaves para las reacciones metabólicas .
Biodegradación mejorada del aceite de transformador
“this compound”, en forma de β-ciclodextrina metilada aleatoriamente, se ha utilizado para intensificar los procesos de biorremediación. Ayuda a desintoxicar los suelos contaminados con aceite de transformador al aumentar la biodisponibilidad de los contaminantes y mejorar la actividad de los microorganismos indígenas.
Manipulación del contenido celular de colesterol
“this compound” se ha encontrado efectivo en la manipulación del contenido de colesterol celular. Esto es crucial en la investigación biológica, especialmente en estudios relacionados con la dinámica de la membrana celular y los procesos celulares relacionados con el colesterol.
Metil-beta-ciclodextrina marcada con fluorescencia en células intestinales
La investigación que involucra β-ciclodextrina metilada aleatoriamente marcada con fluorescencia (como el this compound) ha demostrado que puede ingresar a las células epiteliales intestinales por endocitosis en fase fluida. Este hallazgo es significativo para comprender la absorción de fármacos en el tracto gastrointestinal.
Ciclodextrinas como potenciadores de la absorción en la administración nasal
“this compound”, entre otras ciclodextrinas, se emplea como potenciador de la absorción en la administración nasal de fármacos, particularmente para fármacos peptídicos y proteicos. Su efectividad a bajas concentraciones y su perfil de seguridad lo convierten en una opción viable para aumentar la biodisponibilidad intranasal de ciertos fármacos.
Estudio de las propiedades de unión a lípidos de las ciclodextrinas
La capacidad de “this compound” para extraer lípidos de las membranas se examina de cerca en estudios que exploran sus interacciones con los liposomas. Esta propiedad es significativa para comprender las propiedades de unión a lípidos de las ciclodextrinas.
Papel en la expresión génica y la reparación del ADN
La metilación, un proceso bioquímico crítico en el cuerpo humano que involucra la transferencia de un grupo metilo de una molécula a otra, es esencial para regular la expresión génica y reparar el ADN . “this compound” juega un papel en este proceso .
Safety and Hazards
Methyl cyclopentylideneacetate is classified as a potentially hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H226, H315, H319, and H335 . These indicate that the substance is flammable, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation.
Propiedades
IUPAC Name |
methyl 2-cyclopentylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBCSZOFHPULAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052077 | |
| Record name | Methyl cyclopentylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40203-73-4 | |
| Record name | Methyl 2-cyclopentylideneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40203-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-cyclopentylidene-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040203734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-cyclopentylidene-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl cyclopentylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclopentylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known toxicological properties of Methyl cyclopentylideneacetate?
A1: The provided research abstract from the Research Institute for Fragrance Materials (RIFM) [ [] ] indicates that a safety assessment was conducted for Methyl cyclopentylideneacetate (CAS Registry Number 40203-73-4). While the abstract itself doesn't detail the specific findings of the safety assessment, it suggests that toxicological data was collected and analyzed as part of this process. To gain a comprehensive understanding of the toxicological properties, it is recommended to refer to the full RIFM safety assessment report.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





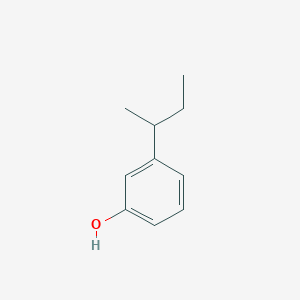
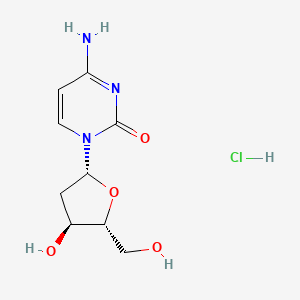
![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)
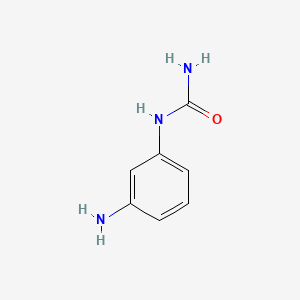
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)


![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)

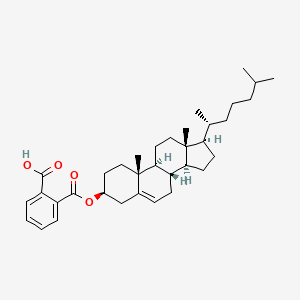
![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)
